molecular formula C33H38N2O8 B2834751 Fmoc-L-Ser(tBu)-DmbGly-OH CAS No. 2250436-98-5

Fmoc-L-Ser(tBu)-DmbGly-OH

Cat. No. B2834751
CAS RN: 2250436-98-5
M. Wt: 590.673
InChI Key: IXOCBZSVDQSKDS-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Ser(tBu)-DmbGly-OH” is a compound used in peptide synthesis . It is an N-terminal protected reagent . Some of the reported examples of its use include the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .


Synthesis Analysis

“this compound” is used as a building block for solid-phase peptide synthesis . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H25NO5 . Its molar mass is 383.45 g/mol . The compound is a white to light yellow crystal powder .


Chemical Reactions Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis . It has been used in the total synthesis of daptomycin, an antibiotic, through a chemoselective serine ligation .


Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a molar mass of 383.45 g/mol . The compound has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .

Scientific Research Applications

  • Racemization Studies in Peptide Synthesis : Fmoc-Ser(tBu)-OH exhibited unexpectedly high levels of racemization during automated stepwise solid-phase peptide synthesis under standard conditions. A study by Fenza, Tancredi, Galoppini, and Rovero (1998) in "Tetrahedron Letters" found that using collidine as a tertiary base in the coupling reagent can incorporate serine with less than 1% racemization (Fenza et al., 1998).

  • Self-Assembly in Material Science and Nanotechnology : Kshtriya, Koshti, and Gour (2021) reported the self-assembly of Fmoc-Ser(tBu)-OH and its variants, demonstrating morphological transitions at the supramolecular level under different concentration and temperature conditions. This research, published in "ChemRxiv," highlights the potential for designing novel self-assembled architectures for material science and nanotechnology applications (Kshtriya et al., 2021).

  • Synthesis of Peptides with Specific Properties : Research by Gopishetty et al. (2008) in "Organic letters" discussed the synthesis of peptides containing Fmoc-F2Y(tBu)-OH, demonstrating their utility in studying protein tyrosine phosphatases and as potential substrates for these enzymes (Gopishetty et al., 2008).

  • Polymer-Supported Synthesis of Acid Derivatives : Králová et al. (2017) in "ACS combinatorial science" explored the polymer-supported synthesis of acid derivatives using immobilized Fmoc-Ser(tBu)-OH. Their research contributes to the development of morpholine and thiomorpholine-3-carboxylic acid derivatives with potential applications in various fields (Králová et al., 2017).

  • Peptide Synthesis Efficiency and Environmental Impact : A study by Musaimi, de la Torre, and Albericio (2020) in "Green Chemistry" examined the use of greener solvents in solid-phase peptide synthesis involving Fmoc/tBu, emphasizing the reduced environmental impact and potential for improved human health (Musaimi et al., 2020).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

Fmoc-L-Ser(tBu)-DmbGly-OH is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It specifically provides the amino acid serine, which plays a crucial role in the structure and function of the peptides.

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound serves as a temporary protection for the amino group during the synthesis. This protection is necessary to prevent unwanted side reactions. Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O8/c1-33(2,3)43-20-28(31(38)35(18-30(36)37)17-21-14-15-22(40-4)16-29(21)41-5)34-32(39)42-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,34,39)(H,36,37)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOCBZSVDQSKDS-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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